Nemorubicin Hydrochloride

Description

Properties

IUPAC Name |

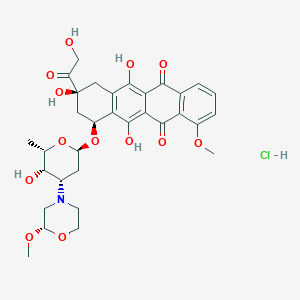

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO13.ClH/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39;/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3;1H/t14-,17-,19-,21-,22-,27+,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXDXWLGVADASF-QQFKZXDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClNO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108943-08-4 | |

| Record name | Nemorubicin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108943084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEMORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6F8JYX76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nemorubicin Hydrochloride: A Technical Guide to its Synthesis, Metabolism, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorubicin (B1684466) hydrochloride, a semi-synthetic derivative of doxorubicin (B1662922), has demonstrated significant potential in overcoming multidrug resistance in cancer cells. This technical guide provides an in-depth overview of its core synthesis pathway, metabolism, and mechanism of action. Detailed experimental protocols derived from key patents are presented, alongside a summary of relevant quantitative data. Visual diagrams generated using Graphviz are included to illustrate the synthetic route, metabolic activation, and key cellular pathways involved in its antitumor activity.

Introduction

Nemorubicin, chemically known as 3'-deamino-3'[2-(S)-methoxy-4-morpholinyl]doxorubicin, is an anthracycline antibiotic developed in the early 1990s by Farmitalia Carlo Erba Research Center. It was designed to circumvent the common mechanisms of chemoresistance that limit the efficacy of doxorubicin and other related anticancer agents. Nemorubicin exhibits a distinct spectrum of antitumor activity and is particularly effective against cell lines that overexpress P-glycoprotein, a key mediator of multidrug resistance.

Synthesis Pathway of Nemorubicin Hydrochloride

The synthesis of this compound is a semi-synthetic process that starts from the readily available anthracycline, doxorubicin. The core of the synthesis involves the modification of the daunosamine (B1196630) sugar moiety of doxorubicin.

Key Reactions and Intermediates

The synthesis pathway can be summarized in the following key steps:

-

Protection of Doxorubicin: The synthesis begins with the protection of the C-14 hydroxyl group of doxorubicin to prevent unwanted side reactions. This is typically achieved using a suitable protecting group.

-

Oxidative Cleavage: The protected doxorubicin undergoes oxidative cleavage of the daunosamine sugar to open the pyranose ring.

-

Introduction of the Morpholine (B109124) Moiety: The key step involves the introduction of the 2-(S)-methoxy-4-morpholinyl group. This is achieved through a reaction with a suitably activated morpholine derivative.

-

Deprotection and Hydrochloride Salt Formation: The final steps involve the removal of the protecting group from the C-14 hydroxyl and the formation of the hydrochloride salt to improve the solubility and stability of the final compound.

dot

Caption: General synthesis pathway of this compound from Doxorubicin.

Experimental Protocols

The following experimental protocols are based on the general procedures described in the patent literature for the synthesis of nemorubicin and its analogs.

Step 1: Protection of Doxorubicin

-

Objective: To protect the primary hydroxyl group at C-14 of doxorubicin.

-

Procedure: Doxorubicin hydrochloride is dissolved in a suitable aprotic solvent (e.g., dry dimethylformamide). A silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), is added in the presence of a base (e.g., imidazole). The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The protected doxorubicin is then isolated and purified.

Step 2: Oxidative Cleavage of the Daunosamine Ring

-

Objective: To cleave the C3'-C4' bond of the daunosamine sugar.

-

Procedure: The protected doxorubicin is dissolved in a mixture of solvents such as methanol (B129727) and water. An oxidizing agent, typically sodium periodate (B1199274) (NaIO4), is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the resulting aldehyde intermediate is extracted and used in the next step without further purification.

Step 3: Reductive Amination with 2-(S)-methoxy-morpholine

-

Objective: To introduce the 2-(S)-methoxy-4-morpholinyl moiety.

-

Procedure: The crude aldehyde intermediate from the previous step is dissolved in a suitable solvent like methanol. 2-(S)-methoxy-morpholine is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction is stirred at room temperature. The pH is maintained slightly acidic to facilitate the reductive amination. After the reaction is complete, the product is isolated by extraction and purified by column chromatography.

Step 4: Deprotection and Formation of Hydrochloride Salt

-

Objective: To remove the silyl (B83357) protecting group and form the hydrochloride salt.

-

Procedure: The protected nemorubicin is dissolved in a suitable solvent (e.g., acetonitrile). A deprotecting agent, such as a solution of hydrogen fluoride (B91410) in pyridine (B92270) or aqueous HCl, is added. The reaction is monitored by TLC. Once the deprotection is complete, the nemorubicin free base is precipitated. The hydrochloride salt is then formed by treating the free base with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or methanol), followed by precipitation or lyophilization to yield this compound as a solid.

Quantitative Data

Quantitative data on the synthesis of this compound is not extensively available in the public domain. However, the following table summarizes the reported biological activity of nemorubicin against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| 9L/3A4 | Rat Gliosarcoma (CYP3A4+) | 0.2 | |

| 9L | Rat Gliosarcoma (CYP3A4-) | 23.9 | |

| U251 (Adeno-3A4) | Human Glioblastoma (CYP3A4+) | 1.4 |

| Cell Line | Cancer Type | IC70 (nM) | Reference |

| HT-29 | Human Colorectal Adenocarcinoma | 578 | |

| A2780 | Human Ovarian Carcinoma | 468 | |

| DU145 | Human Prostate Carcinoma | 193 | |

| EM-2 | Human Leukemia | 191 | |

| Jurkat | Human T-cell Leukemia | 68 | |

| CEM | Human T-cell Leukemia | 131 ± 9 |

Metabolism and Mechanism of Action

Metabolic Activation

Nemorubicin is a prodrug that requires metabolic activation to exert its potent cytotoxic effects. The primary enzyme responsible for this bioactivation is cytochrome P450 3A4 (CYP3A4).

dot

Caption: Metabolic activation of Nemorubicin by CYP3A4.

CYP3A4 metabolizes nemorubicin to its highly potent derivative, PNU-159682. This metabolite is significantly more cytotoxic than the parent compound. The expression levels of CYP3A4 in tumor cells can, therefore, influence the sensitivity of the cancer to nemorubicin treatment.

Mechanism of Antitumor Activity

Unlike doxorubicin, which primarily acts as a topoisomerase II inhibitor, nemorubicin and its active metabolite have a distinct mechanism of action that involves the nucleotide excision repair (NER) system.

dot

Caption: Proposed mechanism of action of Nemorubicin.

The active metabolite, PNU-159682, is a potent DNA alkylating agent. It forms covalent adducts with DNA, leading to distortions in the DNA helix. These DNA lesions are recognized by the NER machinery. It is hypothesized that the attempt by the NER system to repair these complex adducts leads to the formation of lethal DNA strand breaks, ultimately triggering apoptosis. The requirement of an intact NER system for its activity is a unique feature of nemorubicin's mechanism.

Conclusion

This compound represents a significant advancement in the development of anthracycline-based chemotherapy, particularly for drug-resistant cancers. Its unique semi-synthetic pathway, reliance on metabolic activation by CYP3A4, and distinct mechanism of action involving the nucleotide excision repair system set it apart from its parent compound, doxorubicin. Further research into optimizing its synthesis, understanding the nuances of its interaction with the NER pathway, and exploring its clinical potential in various cancer types is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising anticancer agent.

The Core Mechanism of Action of Nemorubicin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorubicin (B1684466) hydrochloride, a potent derivative of doxorubicin (B1662922), exhibits a unique and complex mechanism of action that distinguishes it from classical anthracyclines. This technical guide provides a comprehensive overview of the core mechanisms through which nemorubicin and its highly active metabolite, PNU-159682, exert their cytotoxic effects. Key areas of focus include DNA intercalation and G-quadruplex stabilization, the differential roles in topoisomerase inhibition, the critical involvement of the Nucleotide Excision Repair (NER) system, and the downstream induction of cellular death pathways. This document synthesizes current research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Nemorubicin hydrochloride is a semi-synthetic anthracycline analog that has demonstrated significant antitumor activity, particularly in preclinical and clinical settings for hepatocellular carcinoma.[1] Unlike its parent compound, doxorubicin, nemorubicin displays activity against multidrug-resistant tumor models and is not a substrate for P-glycoprotein and MRP1 efflux pumps.[2] A pivotal aspect of nemorubicin's pharmacology is its metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP3A4, to its major metabolite, PNU-159682.[3][4] This metabolite is several hundred to thousands of times more cytotoxic than the parent drug and is considered the primary effector molecule.[3] The mechanism of action of nemorubicin and PNU-159682 is multifaceted, involving direct DNA interaction, interference with essential DNA metabolic enzymes, and a unique dependence on the cell's DNA repair machinery, setting it apart from other anthracyclines.[2]

Metabolic Activation of Nemorubicin

The biotransformation of nemorubicin to PNU-159682 is a critical step in its mechanism of action. This conversion, primarily mediated by hepatic CYP3A4, results in a molecule with significantly enhanced potency.[3][4]

Interaction with DNA

DNA Intercalation and G-Quadruplex Stabilization

Nemorubicin and its metabolite PNU-159682 are potent DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental processes such as replication and transcription.[5] The binding of PNU-159682 to DNA is reversible but highly stable, with a significantly longer residence time compared to doxorubicin.[5]

Furthermore, nemorubicin has been shown to bind to and stabilize G-quadruplex structures.[6] These are non-canonical four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions (e.g., c-MYC).[6][7] Stabilization of G-quadruplexes can inhibit telomerase activity and modulate gene expression, contributing to the antitumor effects of the drug.[6]

Inhibition of Topoisomerases

The effects of nemorubicin and PNU-159682 on topoisomerases are complex and appear to differ from classical anthracyclines.

-

Nemorubicin: Some studies suggest that nemorubicin primarily acts as a topoisomerase I inhibitor .[1][8] This is supported by its activity in cell lines resistant to topoisomerase II inhibitors.[1]

-

PNU-159682: In contrast, the highly potent metabolite, PNU-159682, is described as a potent DNA topoisomerase II inhibitor .[9] However, it appears to act weakly on the unknotting activity of topoisomerase II, suggesting a distinct mechanism from potent topoisomerase II poisons like etoposide.[][9]

This dual and nuanced activity on both topoisomerase I and II contributes to its broad antitumor profile.

The Pivotal Role of the Nucleotide Excision Repair (NER) System

A defining characteristic of nemorubicin's mechanism of action is its dependence on a functional Nucleotide Excision Repair (NER) system for its cytotoxicity.[1][2] The NER pathway is a major DNA repair mechanism that removes bulky DNA lesions.[11][12]

Contrary to what might be expected for a DNA-damaging agent, cells deficient in NER are more resistant to nemorubicin.[1][2] This suggests that the NER machinery processes the nemorubicin-induced DNA lesions into more cytotoxic intermediates. The development of resistance to nemorubicin has been linked to the silencing of the XPG gene, a key component of the NER pathway.[2]

Induction of Cell Death Pathways

The culmination of DNA damage, topoisomerase inhibition, and NER-mediated processing of lesions is the induction of programmed cell death.

Cell Cycle Arrest

PNU-159682 induces a distinct pattern of cell cycle arrest compared to doxorubicin. While doxorubicin typically causes a block in the G2/M phase, PNU-159682 arrests cells and inhibits DNA synthesis in the S-phase.[13][14] This suggests a different checkpoint activation and signaling cascade in response to the DNA damage induced by PNU-159682.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nemorubicin and doxorubicin bind the G-quadruplex sequences of the human telomeres and of the c-MYC promoter element Pu22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nemorubicin | C32H37NO13 | CID 65907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 11. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

G-Quadruplex Stabilization by Nemorubicin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These four-stranded structures are implicated in a variety of cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G4 structures has emerged as a promising strategy in cancer therapy, as these structures are found in the promoter regions of numerous oncogenes, such as c-MYC, and in telomeres. Nemorubicin (B1684466) hydrochloride, a potent anthracycline derivative, has been identified as a significant ligand for G-quadruplex DNA, capable of stabilizing these structures. This technical guide provides a comprehensive overview of the interaction between nemorubicin hydrochloride and G-quadruplexes, detailing the mechanism of stabilization, the downstream cellular consequences, and the experimental methodologies used to characterize this interaction.

Mechanism of G-Quadruplex Stabilization by this compound

This compound interacts with and stabilizes G-quadruplex structures, primarily through end-stacking interactions with the external G-tetrads. Studies have shown that nemorubicin binds with high efficiency to the G-quadruplex formed in the promoter element of the c-MYC oncogene (Pu22) and to the G-quadruplex sequences found in human telomeres.[1][2]

The binding stoichiometry of nemorubicin to G-quadruplexes can vary. For instance, with the c-MYC Pu22 sequence, two molecules of nemorubicin have been observed to bind to the 3' and 5' ends of the G-quadruplex, forming an additional plane of stacking over each external G-tetrad.[2][3] In the case of the human telomeric G-quadruplex model sequence d(TTAGGGT)4, nemorubicin has been shown to intercalate between specific bases and form a cap-complex at the terminal G-tetrad.[2][3] The presence of adenine (B156593) within the sequence appears to be important for the stabilization of this complex.[3]

While specific quantitative data for the binding affinity (Kd) and the change in melting temperature (ΔTm) of G-quadruplexes upon binding of this compound are not extensively available in publicly accessible literature, studies on structurally similar anthracyclines like doxorubicin (B1662922) and epirubicin (B1671505) provide valuable context. For these related compounds, binding affinities to G-quadruplexes are typically in the micromolar range, and they can induce a significant thermal stabilization, with ΔTm values ranging from 13°C to over 20°C.[4][5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound's interaction with G-quadruplexes in the cited literature, the following tables provide illustrative values based on data for structurally related anthracyclines (doxorubicin, epirubicin) and other well-characterized G-quadruplex ligands to offer a comparative context for researchers.

Table 1: Illustrative Binding Affinities of Anthracyclines and G-Quadruplex Ligands

| Compound | G-Quadruplex Target | Binding Affinity (Kd) | Technique |

| Epirubicin | Human Telomeric [d(TTAGGGT)]4 | Kb1 = 3.8 x 106 M-1, Kb2 = 2.7 x 106 M-1 | Spectroscopy |

| Anthraquinone (B42736) Derivatives (N-2DEA) | Human Telomeric 22-mer | Kb = 4.8 x 106 M-1 | Spectroscopy |

| Anthraquinone Derivatives (N-1DEA) | Human Telomeric 22-mer | Kb = 7.6 x 105 M-1 | Spectroscopy |

Note: Binding constants (Kb) are presented as reported in the literature; Kd can be considered as the reciprocal of Kb.

Table 2: Illustrative Thermal Stabilization of G-Quadruplexes by Ligands

| Compound | G-Quadruplex Target | ΔTm (°C) | Technique |

| Epirubicin | Human Telomeric [d(TTAGGGT)]4 | 13.2 - 26.3 | Spectroscopy |

| Doxorubicin | Human Telomeric 21-mer | 5 | CD Spectroscopy |

| Quindoline (B1213401) Derivatives | c-MYC G-Quadruplex | Not specified | Spectroscopy |

Table 3: Illustrative Telomerase Inhibition by G-Quadruplex Ligands

| Compound | Cell Line | IC50 | Assay |

| TMPyP4 | HeLa | 1.6 µM (diluted), No inhibition (cell-like) | TRAP Assay |

| Cu-APC | HeLa | 0.86 µM (diluted), 2.1 µM (cell-like) | TRAP Assay |

Note: IC50 values for telomerase inhibition can be highly dependent on the assay conditions. The TRAP (Telomeric Repeat Amplification Protocol) assay is a common method, but results can be influenced by PCR inhibition from the ligand itself.[6]

Signaling Pathways and Experimental Workflows

c-MYC Transcription Regulation via G-Quadruplex Stabilization

The stabilization of the G-quadruplex in the promoter region of the c-MYC oncogene by this compound is a key mechanism for its anti-cancer activity. This stabilization acts as a transcriptional repressor, hindering the binding of transcription factors and RNA polymerase, which ultimately leads to the downregulation of c-MYC expression.[7][8] The subsequent decrease in c-MYC protein levels affects a multitude of downstream cellular processes, including cell proliferation, apoptosis, and metabolism.

Caption: c-MYC transcription regulation by nemorubicin-induced G4 stabilization.

Experimental Workflow for Assessing G-Quadruplex Stabilization

A typical workflow to investigate the stabilization of G-quadruplexes by a ligand like this compound involves a series of biophysical and cellular assays.

Caption: Workflow for evaluating G-quadruplex stabilization by nemorubicin.

Experimental Protocols

FRET Melting Assay

Principle: This assay measures the thermal stability of a G-quadruplex-forming oligonucleotide by monitoring the change in Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore attached to the ends of the DNA strand. In the folded G4 state, the fluorophores are in close proximity, resulting in high FRET. Upon melting, the strand unfolds, increasing the distance between the fluorophores and decreasing FRET. A stabilizing ligand increases the melting temperature (Tm).[9]

Protocol:

-

Oligonucleotide Design: Synthesize a G-quadruplex forming oligonucleotide with a FRET donor (e.g., FAM) at one end and an acceptor (e.g., TAMRA) at the other.

-

Sample Preparation: Prepare a solution of the dual-labeled oligonucleotide (typically 0.1-0.2 µM) in a relevant buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

-

Annealing: Heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper G4 folding.

-

Ligand Addition: Add this compound at various concentrations to the annealed oligonucleotide solution. Include a no-ligand control.

-

Melting Curve Acquisition: Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection to monitor the fluorescence of the donor fluorophore as the temperature is increased from room temperature to 95°C in small increments (e.g., 1°C/minute).

-

Data Analysis: Plot the normalized fluorescence intensity against temperature. The Tm is the temperature at which the fluorescence is halfway between the minimum and maximum, representing 50% unfolding. The ΔTm is the difference in Tm between the ligand-treated and control samples.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique to measure the binding kinetics and affinity of a ligand (analyte) to a target molecule (ligand) immobilized on a sensor chip. In this case, the G-quadruplex forming oligonucleotide is immobilized, and the binding of this compound is monitored in real-time.

Protocol:

-

Immobilization of G-Quadruplex DNA:

-

Synthesize a biotinylated G-quadruplex forming oligonucleotide.

-

Anneal the oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl) to form the G4 structure.

-

Immobilize the annealed, biotinylated G4-DNA onto a streptavidin-coated SPR sensor chip.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the nemorubicin solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

PCR Stop Assay

Principle: This assay is based on the principle that a stabilized G-quadruplex structure can act as a roadblock to DNA polymerase, causing it to pause or stop during primer extension. The amount of full-length product is thus inversely proportional to the stability of the G-quadruplex.[10][11]

Protocol:

-

Template and Primer Design:

-

Design a DNA template containing a G-quadruplex forming sequence.

-

Design a primer that binds upstream of the G4 sequence. The primer is often radiolabeled (e.g., with 32P) or fluorescently labeled for detection.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing the template, labeled primer, dNTPs, Taq DNA polymerase, and reaction buffer.

-

Add this compound at a range of concentrations. Include a no-ligand control.

-

-

Primer Extension Reaction:

-

Perform the primer extension reaction under standard PCR conditions, but typically for a single extension cycle or a limited number of cycles.

-

-

Product Analysis:

-

Denature the reaction products and separate them by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the DNA fragments using autoradiography or fluorescence imaging.

-

-

Data Analysis:

-

Quantify the intensity of the full-length product band and any paused product bands. A decrease in the full-length product and an increase in the paused product with increasing ligand concentration indicates G-quadruplex stabilization. The concentration of ligand that causes a 50% reduction in the full-length product can be determined as the IC50.

-

Conclusion

This compound demonstrates significant potential as a G-quadruplex stabilizing agent, targeting key structures involved in cancer cell proliferation and survival. Its ability to bind and stabilize G-quadruplexes in the c-MYC promoter and at telomeres provides a compelling mechanism for its antitumor activity. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate and quantify the interaction of nemorubicin and other potential G4 ligands. While more specific quantitative data for nemorubicin is needed, the available information strongly supports its role as a G-quadruplex interactive compound, warranting further exploration in the context of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual mode of binding of anti cancer drug epirubicin to G-quadruplex [d-(TTAGGGT)]4 containing human telomeric DNA sequence induces thermal stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Molecule Driven Stabilization of Promoter G-Quadruplexes and Transcriptional Regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Nemorubicin Hydrochloride: A Technical Guide to a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorubicin (B1684466) hydrochloride, a potent derivative of doxorubicin (B1662922), represents a significant advancement in the landscape of anticancer agents. Unlike its parent compound, which primarily targets topoisomerase II, nemorubicin exerts its cytotoxic effects principally through the inhibition of topoisomerase I.[1] A key feature of nemorubicin is its metabolic activation in the liver by cytochrome P450 3A4 (CYP3A4) into an exceptionally potent metabolite, PNU-159682, which is several thousand times more cytotoxic than the parent drug.[2][3] This bioactivation contributes to its remarkable in vivo efficacy. Furthermore, nemorubicin's mechanism of action is intricately linked with the nucleotide excision repair (NER) system, rendering it effective in tumors resistant to conventional chemotherapies.[4] This technical guide provides an in-depth overview of nemorubicin hydrochloride, focusing on its core mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Chemical and Physical Properties

Nemorubicin is a semi-synthetic anthracycline analog. Its chemical structure is distinct from doxorubicin, featuring a 3'-deamino-3'[2-(S)-methoxy-4-morpholinyl] moiety.[2] This modification is crucial for its altered mechanism of action and pharmacological profile.

| Property | Value |

| Chemical Formula | C₃₂H₃₈ClNO₁₃ |

| Molecular Weight | 680.10 g/mol |

| CAS Number | 108943-08-4 (HCl salt) |

| Synonyms | PNU-152243A, Methoxymorpholinyl doxorubicin hydrochloride[5] |

Mechanism of Action: Topoisomerase I Inhibition and Beyond

Nemorubicin's primary mode of action is the inhibition of topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[1][6]

Topoisomerase I Poisoning

Similar to other topoisomerase I inhibitors, nemorubicin acts as a "poison" by stabilizing the transient covalent complex formed between topoisomerase I and DNA.[7] This stabilization prevents the re-ligation of the single-strand DNA break, leading to an accumulation of these breaks. The collision of the replication fork with these stalled cleavage complexes results in the formation of irreversible double-strand breaks, ultimately triggering apoptotic cell death.[8]

Metabolic Activation to PNU-159682

A defining characteristic of nemorubicin is its biotransformation in the liver by CYP3A4 into the highly cytotoxic metabolite, PNU-159682.[4][9] PNU-159682 is reported to be up to 6,400-fold more potent than doxorubicin and up to 2,400-fold more potent than nemorubicin itself.[3] This potent metabolite is a major contributor to the in vivo antitumor activity of nemorubicin.[8]

Role of the Nucleotide Excision Repair (NER) Pathway

Interestingly, the cytotoxic activity of nemorubicin is dependent on a functional nucleotide excision repair (NER) pathway.[4] Cells deficient in NER components, such as ERCC1 and XPG, exhibit resistance to nemorubicin.[4] This suggests that the NER machinery recognizes the nemorubicin-induced DNA lesions and, in the process of attempting to repair them, generates lethal DNA intermediates. This unique mechanism contrasts with many other DNA-damaging agents where NER proficiency is associated with resistance.

G-Quadruplex Stabilization

Recent studies have also indicated that nemorubicin, similar to other anthracyclines, can bind to and stabilize G-quadruplex structures in DNA.[10] These four-stranded structures are found in telomeres and promoter regions of oncogenes like c-MYC.[10] Stabilization of these structures can interfere with telomere maintenance and oncogene transcription, contributing to the overall anticancer effect.

Quantitative Preclinical Data

In Vitro Cytotoxicity

Nemorubicin and its metabolite PNU-159682 have demonstrated potent cytotoxic activity across a range of human cancer cell lines, including those with multidrug resistance phenotypes.

Table 1: In Vitro Cytotoxicity of Nemorubicin and PNU-159682

| Cell Line | Cancer Type | Nemorubicin IC₇₀ (nM)[5] | PNU-159682 IC₇₀ (nM)[2][3] | PNU-159682 IC₅₀ (nM)[2][11] |

| HT-29 | Colon | 578 ± 137 | 0.577 | - |

| A2780 | Ovarian | 468 ± 45 | 0.39 | - |

| DU145 | Prostate | 193 ± 28 | 0.128 | - |

| EM-2 | - | 191 ± 19 | 0.081 | - |

| Jurkat | T-cell Leukemia | 68 ± 12 | 0.086 | - |

| CEM | T-cell Leukemia | 131 ± 9 | 0.075 | - |

| BJAB.Luc | B-cell Lymphoma | - | - | 0.10 |

| Granta-519 | Mantle Cell Lymphoma | - | - | 0.020 |

| SuDHL4.Luc | B-cell Lymphoma | - | - | 0.055 |

| WSU-DLCL2 | B-cell Lymphoma | - | - | 0.10 |

Data presented as mean ± SD where available.

In Vivo Efficacy

Preclinical in vivo studies have confirmed the potent antitumor activity of nemorubicin and PNU-159682.

Table 2: In Vivo Efficacy of Nemorubicin and PNU-159682

| Animal Model | Tumor Model | Compound | Dose and Schedule | Efficacy Outcome |

| Mice | Disseminated Murine L1210 Leukemia | Nemorubicin | 90 µg/kg, single i.v. dose | 36% increase in life span[11] |

| Mice | Disseminated Murine L1210 Leukemia | PNU-159682 | 15 µg/kg, single i.v. dose (MTD) | 29% increase in life span[11] |

| Mice | MX-1 Human Mammary Carcinoma Xenograft | PNU-159682 | 4 µg/kg, i.v., q7dx3 | Reduced tumor volume; complete tumor regression in 4/7 mice[1][11] |

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is fundamental to confirming the inhibitory activity of nemorubicin on topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster.[6]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

-

Agarose

-

TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, supercoiled DNA, and varying concentrations of nemorubicin. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding a predetermined amount of topoisomerase I to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the gel to determine the concentration of nemorubicin required to inhibit the relaxation of supercoiled DNA.

Cell Viability (IC₅₀ Determination) Assay

This assay quantifies the cytotoxic effect of nemorubicin on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Adherent cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of nemorubicin for a specified period (e.g., 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).[12]

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the antitumor efficacy of nemorubicin in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional, to enhance tumor take)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Appropriate animal housing and care facilities

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-10 million cells in PBS, possibly mixed with Matrigel) into the flank of the mice.[13]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer nemorubicin (e.g., via intravenous or intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume (e.g., using calipers with the formula: (length x width²)/2) and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

This compound is a promising anticancer agent with a multifaceted mechanism of action centered on topoisomerase I inhibition. Its metabolic activation to a highly potent derivative, PNU-159682, and its unique dependence on the NER pathway for cytotoxicity, distinguish it from other anthracyclines and topoisomerase inhibitors. The compelling preclinical data underscore its potential, particularly in overcoming drug resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this novel therapeutic agent. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, will be critical in translating its preclinical promise into clinical benefit.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Down-regulation of the Nucleotide Excision Repair gene XPG as a new mechanism of drug resistance in human and murine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 7. inspiralis.com [inspiralis.com]

- 8. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Nemorubicin and doxorubicin bind the G-quadruplex sequences of the human telomeres and of the c-MYC promoter element Pu22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. clyte.tech [clyte.tech]

- 13. benchchem.com [benchchem.com]

In Vitro Antitumor Activity of Nemorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorubicin (B1684466), a third-generation anthracycline, and its exceptionally potent metabolite, PNU-159682, have demonstrated significant antitumor activity in a variety of cancer cell lines. This technical guide provides an in-depth overview of the in vitro activity of nemorubicin, focusing on its unique mechanism of action that distinguishes it from classical anthracyclines like doxorubicin (B1662922). This document summarizes key quantitative data on its cytotoxicity, details the experimental protocols for assessing its effects, and visualizes the known and proposed signaling pathways involved in its antitumor effects.

Introduction

Nemorubicin (3'-deamino-3'-[2(S)-methoxy-4-morpholinyl]doxorubicin) is a synthetic analogue of doxorubicin developed to overcome multidrug resistance and reduce cardiotoxicity. A pivotal aspect of nemorubicin's pharmacology is its metabolic activation. In vivo, and in vitro with liver microsomes, nemorubicin is converted by the cytochrome P450 enzyme CYP3A4 to PNU-159682. This metabolite is several hundred to several thousand times more cytotoxic than the parent compound and is considered the primary effector of nemorubicin's antitumor activity.

Unlike traditional anthracyclines that primarily act as topoisomerase II poisons, nemorubicin and PNU-159682 exhibit a distinct mechanism of action. PNU-159682 functions as a potent DNA alkylating agent, forming covalent adducts with DNA. This activity is dependent on a functional Nucleotide Excision Repair (NER) pathway. The resulting DNA damage leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.

Quantitative Cytotoxicity Data

The in vitro potency of nemorubicin's active metabolite, PNU-159682, has been evaluated across a range of human cancer cell lines. The following table summarizes the reported 70% inhibitory concentration (IC70) values, highlighting the sub-nanomolar potency of this compound.

| Cell Line | Cancer Type | PNU-159682 IC70 (nM) | Nemorubicin (MMDX) IC70 (nM) | Doxorubicin IC70 (nM) |

| HT-29 | Colon Carcinoma | 0.577 | 578 | 1717 |

| A2780 | Ovarian Carcinoma | 0.390 | 389 | 1000 |

| DU145 | Prostate Carcinoma | 0.128 | 134 | 420 |

| EM-2 | Leukemia | 0.081 | 68 | 181 |

| Jurkat | Leukemia | 0.086 | Not Reported | Not Reported |

| CEM | Leukemia | 0.075 | Not Reported | Not Reported |

Data compiled from Quintieri et al., 2005.

Core Mechanisms of Action

The antitumor activity of nemorubicin is a multi-step process initiated by its conversion to PNU-159682, which then exerts its cytotoxic effects through a unique mechanism involving DNA damage and the cell's repair machinery.

Bioactivation of Nemorubicin

Nemorubicin acts as a prodrug that is metabolized by CYP3A4, an enzyme primarily found in the liver, into the highly active compound PNU-159682. This bioactivation is a critical determinant of its potent in vivo antitumor activity.

Bioactivation of Nemorubicin to PNU-159682 by CYP3A4.

DNA Damage and Repair Dependence

PNU-159682 is a potent DNA alkylating agent that forms covalent adducts with DNA, leading to distortions in the DNA helix.[1] This activity is distinct from the DNA intercalation and topoisomerase II poisoning characteristic of doxorubicin. The cytotoxicity of PNU-159682 is critically dependent on an intact Nucleotide Excision Repair (NER) pathway.[2] It is hypothesized that the NER machinery recognizes the PNU-159682-DNA adducts and, in an attempt to repair the lesion, creates single-strand breaks. The persistence of these breaks during DNA replication is thought to lead to the formation of lethal double-strand breaks.

PNU-159682 induced DNA damage and NER pathway involvement.

Cell Cycle Arrest

The DNA damage induced by PNU-159682 triggers the DNA Damage Response (DDR), leading to cell cycle arrest. In contrast to doxorubicin, which typically causes a G2/M phase arrest, PNU-159682 induces a potent arrest in the S-phase of the cell cycle.[3][4] This S-phase arrest is associated with the phosphorylation of checkpoint kinase 1 (Chk1), a key transducer in the DDR that is activated in response to replication stress.[5]

Proposed signaling pathway for PNU-159682-induced S-phase arrest.

Induction of Apoptosis

The extensive and irreparable DNA damage caused by PNU-159682 ultimately leads to the induction of apoptosis, or programmed cell death. While the precise signaling cascade has not been fully elucidated for nemorubicin, it is known to involve the activation of caspases. The sustained cell cycle arrest and accumulation of DNA damage likely trigger the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Proposed intrinsic apoptosis pathway activated by PNU-159682.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the antitumor activity of nemorubicin.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Nemorubicin or PNU-159682

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of nemorubicin or PNU-159682 in culture medium. Replace the medium in the wells with 100 µL of the drug solutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis

This method uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Nemorubicin or PNU-159682

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with nemorubicin or PNU-159682 for the desired time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~610 nm.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Nemorubicin or PNU-159682

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with nemorubicin or PNU-159682 for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Differentiate cell populations:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion

Nemorubicin, through its highly potent metabolite PNU-159682, represents a promising class of antitumor agents with a mechanism of action that is distinct from traditional anthracyclines. Its reliance on DNA alkylation and the NER pathway for its cytotoxic effects provides a potential therapeutic advantage, particularly in tumors resistant to topoisomerase II inhibitors. The induction of S-phase arrest and subsequent apoptosis underscores its potent antiproliferative activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this and similar next-generation anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Down-regulation of the Nucleotide Excision Repair gene XPG as a new mechanism of drug resistance in human and murine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nemorubicin Hydrochloride In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro cell culture assays with Nemorubicin hydrochloride. This document outlines detailed experimental protocols, data presentation formats for quantitative results, and visualizations of key mechanisms and workflows.

Introduction to this compound

This compound is a potent derivative of doxorubicin, an anthracycline antibiotic, with significant antitumor activity. It is known to be highly cytotoxic to a variety of tumor cell lines, including those exhibiting multidrug-resistant phenotypes. A key feature of Nemorubicin is its metabolic activation by cytochrome P450 enzymes (specifically CYP3A4) in liver microsomes to a significantly more cytotoxic metabolite, PNU-159682.[1] The mechanism of action for Nemorubicin and its metabolite is distinct from that of doxorubicin, involving the nucleotide excision repair (NER) system.

Data Presentation: Cytotoxicity of Nemorubicin and its Metabolite

The following tables summarize the in vitro cytotoxic activity of Nemorubicin and its highly potent metabolite, PNU-159682, against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or IC70 (70% inhibitory concentration) values, providing a clear comparison of their potency.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 / IC70 (nM) | Reference |

| HT-29 | Colon Carcinoma | IC70: 578 | [1] |

| A2780 | Ovarian Carcinoma | IC70: 468 | [1] |

| DU145 | Prostate Carcinoma | IC70: 193 | [1] |

| EM-2 | Chronic Myeloid Leukemia | IC70: 191 | [1] |

| Jurkat | T-cell Leukemia | IC70: 68 | [1] |

| CEM | T-cell Leukemia | IC70: 131 ± 9 | [1] |

| 9L (P450-deficient) | Gliosarcoma | IC50: 23.9 | [1] |

| 9L/3A4 (P450-expressing) | Gliosarcoma | IC50: 0.2 | [1] |

| U251 (Adeno-3A4 infected) | Glioblastoma | IC50: 1.4 | [1] |

Table 2: In Vitro Cytotoxicity of PNU-159682

| Cell Line | Cancer Type | IC70 (nM) | Reference |

| HT-29 | Colon Carcinoma | 0.577 | [2] |

| A2780 | Ovarian Carcinoma | 0.39 | [2] |

| DU145 | Prostate Carcinoma | 0.128 | [2] |

| EM-2 | Chronic Myeloid Leukemia | 0.081 | [2] |

| Jurkat | T-cell Leukemia | 0.086 | [2] |

| CEM | T-cell Leukemia | 0.075 | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light.[4] A stock solution can be prepared by dissolving this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] When preparing aqueous solutions for cell culture experiments, it is advisable to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice to the final desired concentration. It is not recommended to store the aqueous solution for more than one day.[5]

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the effective dose range of a compound. The Sulforhodamine B (SRB) and MTT assays are two commonly used colorimetric methods.

The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[6]

-

Washing: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[6]

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[6]

-

Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[6]

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

-

Compound Exposure: Add various concentrations of this compound to the wells and incubate for the desired duration.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[7]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.[7]

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing RNase A and Propidium Iodide.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations: Diagrams of Pathways and Workflows

dot

Caption: General workflow for in vitro cytotoxicity assays.

dot

Caption: Bioactivation and proposed mechanism of Nemorubicin.

dot

Caption: Cell cycle phases targeted by Nemorubicin and its metabolite.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. merckmillipore.com [merckmillipore.com]

Determining the IC50 of Nemorubicin in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorubicin (B1684466), a potent anthracycline analogue, has demonstrated significant cytotoxic activity against a range of cancer cell lines. A critical parameter for characterizing its anti-cancer efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of a biological process, such as cell proliferation. This document provides detailed application notes on the activity of nemorubicin and its highly potent metabolite, PNU-159682, along with a comprehensive protocol for determining the IC50 of nemorubicin in adherent cancer cell lines using a colorimetric assay.

Introduction

Nemorubicin is a third-generation anthracycline that exhibits a distinct mechanism of action compared to traditional anthracyclines like doxorubicin. It functions as a topoisomerase I inhibitor and its cytotoxic effects are intrinsically linked to the nucleotide excision repair (NER) system[1]. This unique mechanism allows nemorubicin to overcome certain forms of drug resistance observed with other chemotherapeutic agents. In vivo, nemorubicin is metabolized by cytochrome P450 3A4 to an extremely cytotoxic derivative, PNU-159682, which is several hundred times more potent than the parent compound[2]. Understanding the IC50 values of nemorubicin in various cancer cell lines is paramount for preclinical drug development, enabling the assessment of its potency and the selection of appropriate models for further investigation.

Data Presentation: In Vitro Cytotoxicity of Nemorubicin and its Metabolite

The following tables summarize the available quantitative data on the cytotoxic activity of nemorubicin (also referred to as MMDX) and its metabolite, PNU-159682, in various human cancer cell lines. It is important to note that the available data for nemorubicin is presented as IC70 values (the concentration required to inhibit 70% of cell growth), which still provides a valuable measure of its potent anti-proliferative effects.

Table 1: IC70 Values of Nemorubicin (MMDX) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC70 (nM) |

| HT-29 | Colon Carcinoma | 68 - 578 |

| A2780 | Ovarian Carcinoma | 68 - 578 |

| DU145 | Prostate Carcinoma | 68 - 578 |

| EM-2 | - | 68 - 578 |

| Jurkat | T-cell Leukemia | 68 - 578 |

| CEM | T-cell Leukemia | 68 - 578 |

Data represents a range of reported IC70 values.

Table 2: IC50 Values of PNU-159682 in Human Non-Hodgkin's Lymphoma (NHL) Cell Lines

| Cell Line | IC50 (nM) |

| BJAB.Luc | 0.10 |

| Granta-519 | 0.020 |

| SuDHL4.Luc | 0.055 |

| WSU-DLCL2 | 0.1 |

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of nemorubicin in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Materials:

-

Adherent cancer cell line of interest

-

Nemorubicin hydrochloride

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 490 nm)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Wash the cells with sterile PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of nemorubicin in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the nemorubicin stock solution in complete cell culture medium to obtain a range of desired concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the medium containing the different concentrations of nemorubicin to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.[3]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the nemorubicin concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of nemorubicin that corresponds to 50% cell viability.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathways affected by nemorubicin.

Caption: Experimental workflow for determining the IC50 of nemorubicin.

Caption: Nemorubicin's mechanism via Topoisomerase I inhibition.

Caption: Role of the NER pathway in nemorubicin's cytotoxicity.

References

Application Notes and Protocols for Nemorubicin Hydrochloride in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of nemorubicin (B1684466) hydrochloride in preclinical mouse xenograft models. Nemorubicin, a potent anthracycline analogue, and its highly active metabolite, PNU-159682, have demonstrated significant antitumor activity in various cancer models. This document outlines the essential methodologies for efficacy studies, summarizes key quantitative data, and illustrates the underlying mechanism of action.

Mechanism of Action

Nemorubicin hydrochloride is a third-generation anthracycline that exhibits a distinct mechanism of action compared to traditional anthracyclines like doxorubicin. It functions as a DNA intercalator and stabilizes G-quadruplex structures in the DNA.[1] A crucial aspect of its antitumor activity is its status as a prodrug. In vivo, nemorubicin is metabolized by cytochrome P450 3A4 (CYP3A4) into its major and exceptionally potent metabolite, PNU-159682.[2][3] This active metabolite is significantly more cytotoxic than the parent compound.

The cytotoxic effects of nemorubicin and PNU-159682 are dependent on an intact Nucleotide Excision Repair (NER) system, particularly the Transcription-Coupled NER (TC-NER) pathway.[4][5] This reliance on a specific DNA repair pathway distinguishes it from many other chemotherapeutic agents. The accumulation of DNA damage induced by the drug leads to cell cycle arrest and ultimately, apoptosis. Nemorubicin has been shown to cause a G2 phase arrest, while its metabolite PNU-159682 induces a block in the S phase.[2][5]

Experimental Protocols

The following protocols are synthesized from multiple preclinical studies and provide a general framework for conducting xenograft studies with this compound. Specific parameters may require optimization depending on the tumor model and research objectives.

Cell Line and Animal Models

-

Cell Lines: A variety of human tumor cell lines have been used in nemorubicin xenograft studies, including but not limited to:

-

Hepatocellular Carcinoma: BEL-7402, Zip-177

-

Glioblastoma: 9L/3A4 (engineered to express CYP3A4)

-

Breast Cancer: MX-1

-

-

Animal Models:

-

Athymic Nude Mice (e.g., CD-1 nude) are suitable for most subcutaneous xenograft models.

-

SCID (Severe Combined Immunodeficient) mice are also commonly used, particularly for cell lines that may have lower tumorigenicity.

-

Tumor Implantation

-

Subcutaneous Xenografts:

-

Harvest cultured tumor cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture with an extracellular matrix gel (e.g., Matrigel) to enhance tumor take and growth.

-

Inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of the mouse.

-

-

Tumor Fragments: For some models like the MX-1 human mammary carcinoma, serial transplantation of small tumor fragments (approximately 15-20 mg) into the flanks of mice is a viable method.[2]

This compound Preparation and Administration

-

Preparation:

-

Dissolve this compound in a sterile vehicle such as Phosphate Buffered Saline (PBS) or 0.9% saline.

-

The concentration of the solution should be calculated based on the desired dosage and the average weight of the mice.

-

-

Administration Routes and Dosages:

Efficacy Evaluation

-

Tumor Measurement:

-

Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: V = (L x W^2) / 2.

-

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

-

Tumor Growth Inhibition (TGI):

-

Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

-

Survival Analysis: In some studies, the endpoint may be survival, and the increase in life span (ILS) can be calculated.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of nemorubicin and its active metabolite, PNU-159682, in various mouse xenograft models.

| Compound | Tumor Model | Mouse Strain | Dosage and Route | Treatment Schedule | Efficacy Outcome | Reference |

| Nemorubicin | BEL-7402 (Hepatocellular Carcinoma) | Nude Mice | 25 µg/kg and 50 µg/kg, i.v. | Not Specified | T/C (%) of 43.8 and 41.2, respectively | |

| Nemorubicin | Zip-177 (Hepatocellular Carcinoma) | Nude Mice | 25 µg/kg and 50 µg/kg, i.v. | Not Specified | T/C (%) of 41.7 and 54.6, respectively | |

| Nemorubicin | 9L/3A4 (Glioblastoma) | SCID Mice | 60 µg/kg, i.v. or i.t. | Three injections, 7 days apart | Significant tumor growth delay | [3] |

| PNU-159682 | MX-1 (Mammary Carcinoma) | Athymic Nude Mice | 4 µg/kg, i.v. | q7dx3 | Remarkable tumor regression, with complete response in 4 out of 7 animals | [2] |

| PNU-159682 | Disseminated L1210 Leukemia | CD2F1 Mice | 15 µg/kg, i.v. | Single dose | 29% increase in life span | [3] |

T/C (%): Ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage.

Visualizations

Signaling Pathway of Nemorubicin

Caption: Nemorubicin's mechanism of action.

Experimental Workflow for Nemorubicin Xenograft Study

Caption: Workflow for a xenograft study.

References

- 1. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Down-regulation of the Nucleotide Excision Repair gene XPG as a new mechanism of drug resistance in human and murine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Intravenous Nemorubicin Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of preclinical data and methodologies for the intravenous (IV) administration of nemorubicin (B1684466) (also known as MMDX or PNU-152243) in various animal models. Nemorubicin is a potent doxorubicin (B1662922) analogue with a novel mechanism of action and significant antitumor activity, particularly noted for its bioactivation to a highly cytotoxic metabolite, PNU-159682.

Introduction

Nemorubicin is a derivative of doxorubicin characterized by a methoxymorpholinyl group at the 3' position of the sugar moiety.[1] This structural modification results in several key preclinical advantages, including reduced cardiotoxicity compared to doxorubicin and the ability to overcome multidrug resistance.[1][2] A critical aspect of nemorubicin's pharmacology is its metabolic activation in the liver by cytochrome P450 3A4 (CYP3A4) into PNU-159682, a metabolite that is over 3,000 times more cytotoxic than the parent compound.[2][3][4] This bioactivation is a key determinant of both its therapeutic efficacy and its toxicity profile across different species.[2][4] Preclinical studies have demonstrated nemorubicin's potent antitumor effects against various cancer models, including hepatocellular carcinoma and mammary carcinoma.[1][2]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative findings from various animal studies involving the intravenous administration of nemorubicin and its metabolite, PNU-159682.

Table 1: Antitumor Efficacy of Intravenously Administered Nemorubicin and PNU-159682

| Animal Model | Cancer Type | Compound | Dose and Schedule | Efficacy Endpoint | Result | Reference |

| Nude Mice | Human Hepatocellular Carcinoma (BEL-7402 Xenograft) | Nemorubicin | 25 µg/kg | T/C (%) | 43.8% | [1] |

| Nude Mice | Human Hepatocellular Carcinoma (BEL-7402 Xenograft) | Nemorubicin | 50 µg/kg | T/C (%) | 41.2% | [1] |

| Nude Mice | Human Hepatocellular Carcinoma (Zip-177 Xenograft) | Nemorubicin | 25 µg/kg | T/C (%) | 41.7% | [1] |

| Nude Mice | Human Hepatocellular Carcinoma (Zip-177 Xenograft) | Nemorubicin | 50 µg/kg | T/C (%) | 54.6% | [1] |

| Mice | Disseminated Murine L1210 Leukemia | Nemorubicin | 90 µg/kg (single IV dose) | Increase in Life Span | 36% | [2] |

| Mice | Disseminated Murine L1210 Leukemia | PNU-159682 | 15 µg/kg (single IV dose) | Increase in Life Span | 29% | [2] |

| Athymic Nude Mice | Human Mammary Carcinoma (MX-1 Xenograft) | PNU-159682 | 4 µg/kg (IV, q7dx3) | Tumor Volume | Caused tumor regression in all treated animals | [2] |

T/C (%): Treatment group tumor volume / Control group tumor volume x 100. A lower value indicates greater efficacy.

Table 2: Pharmacokinetic Parameters of Nemorubicin (MMDX) after Intravenous Administration

| Species (Sex) | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Key Metabolite(s) | Reference |

| Rat (Male & Female) | Not specified | Not specified | MMDX AUC accounted for 70% of total plasma radioactivity | Not specified | MMDX, MMDX-ol | [5] |

| Dog (Female) | Not specified | Not specified | MMDX + MMDX-ol AUC accounted for 8% of total plasma radioactivity | Not specified | MMDX, MMDX-ol, other unknown metabolites | [5] |

MMDX-ol: 13-dihydro metabolite of nemorubicin. Note the significant species difference in metabolism, with MMDX-ol levels being ~10-fold lower than the parent drug in rats, but three times higher in dogs.[5]

Table 3: Toxicology Summary of Intravenously Administered Anthracyclines